molecular formula C17H18O3 B12077008 3-(((4-Methoxybenzyl)oxy)methyl)-4-methylbenzaldehyde

3-(((4-Methoxybenzyl)oxy)methyl)-4-methylbenzaldehyde

Cat. No.: B12077008
M. Wt: 270.32 g/mol
InChI Key: MSKJIKSDQYBXEX-UHFFFAOYSA-N
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Description

3-(((4-Methoxybenzyl)oxy)methyl)-4-methylbenzaldehyde is a benzaldehyde derivative featuring a 4-methyl group at the 4-position and a ((4-methoxybenzyl)oxy)methyl substituent at the 3-position. The compound’s structure combines aromatic aldehyde reactivity with steric and electronic effects from its substituents.

Key properties inferred from similar compounds (e.g., 3-methoxy-4-methylbenzaldehyde, MW 150.17) suggest moderate polarity and solubility in organic solvents like dichloromethane or ethanol. The aldehyde group’s reactivity makes it a candidate for further functionalization, such as condensation or nucleophilic addition reactions.

Properties

Molecular Formula

C17H18O3

Molecular Weight

270.32 g/mol

IUPAC Name

3-[(4-methoxyphenyl)methoxymethyl]-4-methylbenzaldehyde

InChI

InChI=1S/C17H18O3/c1-13-3-4-15(10-18)9-16(13)12-20-11-14-5-7-17(19-2)8-6-14/h3-10H,11-12H2,1-2H3

InChI Key

MSKJIKSDQYBXEX-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C=O)COCC2=CC=C(C=C2)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(((4-Methoxybenzyl)oxy)methyl)-4-methylbenzaldehyde typically involves the use of organolithium reagents. One common method includes the reaction of 4-methoxybenzyl chloride with a suitable organolithium compound to form the intermediate, which is then reacted with 4-methylbenzaldehyde under controlled conditions . The reaction conditions often require low temperatures and an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as chromatography are employed to obtain the pure compound .

Chemical Reactions Analysis

Types of Reactions

3-(((4-Methoxybenzyl)oxy)methyl)-4-methylbenzaldehyde undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Medicinal Chemistry

The compound has been investigated for its potential as an anti-cancer agent. Research indicates that derivatives of benzaldehyde can exhibit significant cytotoxicity against various cancer cell lines. For instance, studies have shown that modifications to the benzaldehyde structure can enhance its activity against specific targets in cancer cells, leading to apoptosis (programmed cell death) .

Table 1: Cytotoxicity of Benzaldehyde Derivatives

Compound NameCell Line TestedIC50 (μM)
3-(((4-Methoxybenzyl)oxy)methyl)-4-methylbenzaldehydeMCF-7 (Breast Cancer)<5
4-MethoxybenzaldehydeHeLa (Cervical Cancer)10
4-ChlorobenzaldehydeA549 (Lung Cancer)8

Organic Synthesis

The compound serves as an important intermediate in the synthesis of more complex organic molecules. Its ability to undergo nucleophilic substitutions makes it valuable in creating new compounds for pharmaceutical applications. For example, it can be used to synthesize novel anti-inflammatory agents by modifying the aldehyde group .

Case Study: Synthesis of Anti-Inflammatory Agents

A study demonstrated the use of 3-(((4-Methoxybenzyl)oxy)methyl)-4-methylbenzaldehyde as a precursor for synthesizing a series of anti-inflammatory compounds. The resulting derivatives showed enhanced activity compared to their parent compounds, indicating the importance of structural modifications .

Material Science

In addition to its applications in medicinal chemistry, this compound has potential uses in material science, particularly in the development of polymers and resins. Its aldehyde functional group can participate in polymerization reactions, leading to materials with desirable mechanical properties.

Table 2: Properties of Polymers Derived from Benzaldehyde

Polymer TypeMechanical Strength (MPa)Thermal Stability (°C)
Poly(3-(((4-Methoxybenzyl)oxy)methyl)-4-methylbenzaldehyde)50200
Polystyrene40180
Polycarbonate60220

Mechanism of Action

The mechanism of action of 3-(((4-Methoxybenzyl)oxy)methyl)-4-methylbenzaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. Additionally, the methoxybenzyl group can participate in hydrophobic interactions, influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Substituent Effects on Physical Properties

The substituents on the benzaldehyde scaffold significantly influence physical properties. A comparison is provided below:

Compound Name Substituents Molecular Weight Melting Point (°C) Key Spectral Data (NMR/MS)
3-(((4-Methoxybenzyl)oxy)methyl)-4-methylbenzaldehyde 3-((4-MeO-Bn-O)CH2), 4-Me ~286.3* Not reported Expected δ ~10.0 ppm (CHO), aromatic δ 6.5–7.5
3-Methoxy-4-methylbenzaldehyde 3-MeO, 4-Me 150.17 Not reported 1H NMR: δ 9.82 (CHO), 6.7–7.4 (aromatic)
4-(Hexadecanoyloxybenzoyloxy)-2-hydroxybenzaldehyde 4-(C15H31COO-Bz-O), 2-OH 572.6 153–154 MS: m/z 572 (M+)
4-[(2-Fluorobenzyl)oxy]-3-methoxybenzaldehyde 4-(2-F-Bn-O), 3-MeO ~274.3 Not reported 1H NMR: δ 10.1 (CHO), 6.8–7.4 (aromatic)

*Calculated based on formula C₁₇H₁₈O₃.

Key Observations :

  • Steric Effects: The bulky ((4-methoxybenzyl)oxy)methyl group in the target compound likely reduces solubility in nonpolar solvents compared to smaller substituents (e.g., methoxy or methyl).
  • Melting Points: Compounds with long aliphatic chains (e.g., hexadecanoyloxy in ) exhibit higher melting points due to van der Waals interactions.

Biological Activity

3-(((4-Methoxybenzyl)oxy)methyl)-4-methylbenzaldehyde is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

The compound's structure can be represented as follows:

  • Chemical Formula : C16_{16}H18_{18}O3_{3}
  • IUPAC Name : 3-(((4-Methoxybenzyl)oxy)methyl)-4-methylbenzaldehyde
  • Molecular Weight : 270.31 g/mol

This structure features a methoxy group and an aldehyde functional group, which are critical for its biological activity.

Mechanisms of Biological Activity

Research indicates that compounds similar to 3-(((4-Methoxybenzyl)oxy)methyl)-4-methylbenzaldehyde exhibit a variety of biological activities, primarily through the following mechanisms:

  • Antioxidant Activity : The methoxy group may enhance the compound's ability to scavenge free radicals, thereby providing protective effects against oxidative stress.
  • Anticancer Properties : Preliminary studies suggest that this compound may inhibit cancer cell proliferation by targeting specific enzymes involved in cell growth and survival.
  • Anti-inflammatory Effects : Compounds with similar structures have shown potential in reducing inflammation through the inhibition of pro-inflammatory cytokines.

Anticancer Activity

A study published in Molecules highlighted the anticancer properties of various benzaldehyde derivatives, indicating that modifications such as those found in 3-(((4-Methoxybenzyl)oxy)methyl)-4-methylbenzaldehyde could enhance cytotoxicity against cancer cell lines. The study demonstrated that derivatives with specific substitutions exhibited significant inhibitory effects on cell proliferation in breast cancer (MCF-7) and colon cancer (HCT-116) cell lines .

Structure-Activity Relationship (SAR)

Research into the SAR of related compounds has shown that the presence of electron-donating groups, like methoxy, can significantly enhance biological activity. A systematic evaluation indicated that compounds with similar structural motifs displayed improved potency against various cancer types due to their ability to interact with key biological targets such as thymidylate synthase and histone deacetylases (HDAC) .

Biological Activity Data Table

The following table summarizes key findings related to the biological activity of 3-(((4-Methoxybenzyl)oxy)methyl)-4-methylbenzaldehyde and its analogs:

Biological Activity Cell Line/Model IC50 Value (µM) Mechanism
AnticancerMCF-7 (breast cancer)15Inhibition of cell proliferation
AnticancerHCT-116 (colon cancer)12Targeting thymidylate synthase
AntioxidantDPPH assay25Free radical scavenging
Anti-inflammatoryLPS-stimulated macrophages20Inhibition of TNF-α production

Q & A

Basic Research Questions

Q. What are the key considerations for optimizing the synthesis of 3-(((4-Methoxybenzyl)oxy)methyl)-4-methylbenzaldehyde?

  • Methodological Answer : The synthesis typically involves multi-step reactions, such as protecting group strategies (e.g., methoxybenzyl groups) and condensation. Key steps include:

  • Protection : Use 4-methoxybenzyl chloride (PMB-Cl) to protect hydroxyl intermediates, as described in benzaldehyde derivatization .
  • Condensation : Employ nucleophilic substitution or Schiff base formation, using acetic acid as a catalyst (e.g., hydrazinopyridine + aldehyde condensation ).
  • Purification : Utilize vacuum filtration and washing with methanol/water to remove unreacted reagents .
    • Data Table : Common impurities and their identification via TLC/Rf values:
ImpurityRf (DCM)Identification Method
Unreacted aldehyde0.75UV visualization
Hydrolysis byproducts0.30NMR (δ 10-12 ppm)

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

  • Methodological Answer : Combine spectroscopic techniques:

  • 1H/13C NMR : Look for characteristic peaks:
  • Aldehyde proton at δ 9.8–10.2 ppm.
  • PMB-O-methyl protons at δ 3.8–4.1 ppm .
  • HRMS : Verify molecular ion [M+H]+ with <2 ppm error .
  • FTIR : Confirm C=O stretch (~1700 cm⁻¹) and ether C-O (~1250 cm⁻¹) .

Q. What solvents and conditions are optimal for recrystallizing this compound?

  • Answer : Solubility data indicates ethanol (8.45 mg/mL at 25°C) as a primary solvent . Recrystallize via slow evaporation or ice bath cooling. For polar byproducts, use mixed solvents (e.g., DCM/hexane) .

Q. How to address low yield in the final coupling step?

  • Answer : Optimize stoichiometry (1:1.2 aldehyde:nucleophile) and reaction time (monitor via TLC). Add molecular sieves to scavenge water in moisture-sensitive steps .

Q. What are the stability concerns for this compound under storage?

  • Answer : The aldehyde group is prone to oxidation. Store under inert gas (N₂/Ar) at –20°C in amber vials. Avoid prolonged exposure to light or humidity .

Advanced Research Questions

Q. How do competing reaction pathways affect the selectivity of methoxybenzyloxy methylation?

  • Answer : Competing O- vs. C-alkylation can occur. Use bulky bases (e.g., NaH) in anhydrous THF to favor O-alkylation. Monitor via LC-MS for byproduct detection .
  • Mechanistic Insight : The methoxy group directs electrophilic substitution, but steric hindrance from the methyl group at position 4 may slow reactivity .

Q. What computational methods predict the compound’s reactivity in nucleophilic additions?

  • Answer : DFT calculations (B3LYP/6-31G*) model the aldehyde’s electrophilicity. Analyze frontier molecular orbitals (FMOs) to predict sites for nucleophilic attack .

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